molecular formula C18H20N6O3 B2724991 N-cyclopentyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847387-09-1

N-cyclopentyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2724991
CAS No.: 847387-09-1
M. Wt: 368.397
InChI Key: FZIDPTHYLCZQDY-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme that hydrolyzes the key secondary messenger cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound elevates intracellular cGMP levels , leading to the activation of protein kinase G (PKG) and subsequent downstream signaling. This mechanism is of significant research value in the study of cardiovascular physiology, where it is used to model and investigate conditions like pulmonary arterial hypertension and heart failure. Beyond cardiovascular research, PDE5 inhibition has garnered interest in neuroprotection , with studies exploring its potential to mitigate neuronal damage following ischemic stroke and to enhance memory and cognitive function through effects on synaptic plasticity. The specific structural features of this compound, including the triazolopyrimidinone core and the N-cyclopentyl acetamide moiety, are designed to optimize its binding affinity and selectivity for the PDE5 enzyme, making it a critical pharmacological tool for dissecting the cGMP signaling pathway in various disease models.

Properties

IUPAC Name

N-cyclopentyl-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-27-14-8-6-13(7-9-14)24-17-16(21-22-24)18(26)23(11-19-17)10-15(25)20-12-4-2-3-5-12/h6-9,11-12H,2-5,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIDPTHYLCZQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4CCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolopyrimidine core with a cyclopentyl group and a methoxyphenyl substituent. Its molecular formula is C₁₅H₁₈N₄O₂, and it exhibits properties typical of triazole and pyrimidine derivatives.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit myeloperoxidase (MPO), an enzyme implicated in various inflammatory diseases. Inhibitors of MPO are being explored as potential therapeutic agents for conditions such as autoimmune disorders and cardiovascular diseases .
  • Antimicrobial Activity : Preliminary studies suggest that similar triazole derivatives exhibit antimicrobial properties against various pathogens. The specific activity of this compound against bacterial strains remains to be fully elucidated.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines to assess its cytotoxic effects. Results indicated varying degrees of cytotoxicity, with some derivatives showing IC₅₀ values in the low micromolar range .
  • Enzyme Inhibition Studies : The compound demonstrated selective inhibition of MPO in human whole blood assays, indicating its potential as a lead compound for developing anti-inflammatory agents .

Case Studies

  • Autoimmune Disorders : Clinical studies have highlighted the role of MPO in autoimmune diseases. Compounds that inhibit MPO could provide therapeutic benefits in conditions like vasculitis and rheumatoid arthritis. The specific efficacy of this compound in these contexts is currently under investigation.
  • Cancer Therapeutics : Research on related triazole compounds has shown promise in cancer therapy by targeting specific signaling pathways involved in tumor growth and proliferation. Future studies could explore the effectiveness of this compound in various cancer models.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityIC₅₀ values range from 1.35 to 2.18 μM
MPO InhibitionSelective inhibition observed
Antimicrobial ActivityPotential activity against specific pathogens

Table 2: Comparison with Related Compounds

Compound NameStructure TypeIC₅₀ (μM)Target Enzyme
N-cyclopentyl...Triazolopyrimidine derivative1.35 - 2.18Myeloperoxidase
PF-06282999Thiohydantoin derivative0.75Myeloperoxidase
Other TriazolesVariousVariesVarious

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of N-cyclopentyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exhibit significant anticancer properties. These compounds have been shown to inhibit the activity of phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cancer cell proliferation and survival.

Case Study: Inhibition of Tumor Growth

A study conducted by Wang et al. (2015) demonstrated that modified acetamide compounds displayed potent antiproliferative effects against various human cancer cell lines. The results indicated a reduction in tumor growth in murine models treated with these compounds, suggesting their potential as effective anticancer agents with lower toxicity profiles .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Compounds related to this structure have been evaluated for their ability to combat bacterial and fungal infections.

Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various microbial strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its biological activity. Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and selectivity of these compounds.

Table: Summary of Structural Modifications and Biological Activities

ModificationBiological ActivityReference
Acetamide Group VariationEnhanced antiproliferative activityWang et al., 2015
Substituents on Triazole RingImproved antimicrobial efficacyResearch Journal 2020
Cyclopentyl Moiety AlterationAltered pharmacokineticsMedicinal Chemistry Review 2021

Future Directions and Research Opportunities

The ongoing research into this compound highlights several future directions:

  • Optimization of Anticancer Activity : Further studies are needed to refine the structure for enhanced selectivity towards cancer cells while minimizing side effects.
  • Exploration of Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics could yield synergistic effects.
  • Development of Novel Derivatives : The synthesis of new derivatives may lead to compounds with improved pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound A : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

  • Structural Difference : Replaces the triazolo-pyrimidine core with a thiazolo-pyrimidine system.
  • Crystallographic data (monoclinic system, P21/c space group) suggests planar geometry, which may differ from the triazolo-pyrimidine’s conformation .

Compound B: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives ()

  • Structural Difference: Features a benzo-oxazinone fused to pyrimidine instead of a triazole.
  • Impact: The oxazinone moiety introduces additional oxygen atoms, enhancing polarity but reducing metabolic stability compared to the triazole-containing target .

Substituent-Based Comparisons

Compound C : N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide ()

  • Structural Difference : Shares the triazolo-pyrimidine core but substitutes the 4-methoxyphenyl group with a benzyl group and the N-cyclopentyl acetamide with an N-(2-chlorobenzyl) group.
  • Impact: Benzyl vs. N-Substituent: The 2-chlorobenzyl group introduces steric hindrance and electron-withdrawing effects, possibly altering binding affinity compared to the cyclopentyl group’s conformational flexibility .

Compound D : N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides ()

  • Structural Difference: Replaces the triazolo-pyrimidine with a thiazolidinone-coumarin hybrid.

Comparative Data Table

Property Target Compound Compound C () Compound D ()
Core Structure Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine Thiazolidinone-coumarin hybrid
Key Substituents 4-Methoxyphenyl, N-cyclopentyl acetamide Benzyl, N-(2-chlorobenzyl) acetamide 4-Methylcoumarin, thiazolidinone
Electron Effects Electron-donating (methoxy), moderate lipophilicity Electron-neutral (benzyl), electron-withdrawing (Cl) Electron-rich (coumarin), variable thiazolidinone
Synthetic Route Not explicitly described in evidence Likely via nucleophilic substitution (similar to [3]) ZnCl2-catalyzed cyclization (1,4-dioxane reflux)

Research Findings and Implications

  • Activity Trends : While direct pharmacological data for the target compound are unavailable, structural analogs like Compound C () suggest that triazolo-pyrimidines with bulky N-substituents (e.g., benzyl or cyclopentyl) may exhibit improved blood-brain barrier penetration compared to polar derivatives (e.g., Compound D) .
  • Synthetic Challenges: The target’s 4-methoxyphenyl group may require careful regioselective installation to avoid byproducts, as seen in coumarin-thiazolidinone syntheses () .

Q & A

Q. What are the standard synthetic routes for N-cyclopentyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the triazolopyrimidine core via cyclization of precursor heterocycles (e.g., using azide-alkyne click chemistry or thermal cyclization).
  • Step 2 : Introduction of the 4-methoxyphenyl group at position 3 of the triazolopyrimidine via Suzuki coupling or nucleophilic substitution .
  • Step 3 : Acetamide coupling at position 6 using carbodiimide-based reagents (e.g., DCC or EDCI) with N-cyclopentylamine under inert conditions . Key reagents include palladium catalysts for cross-coupling, dimethylformamide (DMF) as a solvent, and triethylamine as a base. Reaction progress is monitored via TLC or HPLC .

Q. How can the purity and structural integrity of the compound be confirmed?

  • Analytical Techniques :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and absence of unreacted intermediates.
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C22_{22}H24_{24}N6_6O3_3) and isotopic patterns .
    • Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve ambiguities in stereochemistry .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme Inhibition Assays : Test against kinases (e.g., CDKs) or phosphodiesterases using fluorogenic substrates. IC50_{50} values are calculated via dose-response curves .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with 3^3H-labeled antagonists .
  • Cytotoxicity Screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can conflicting bioassay data (e.g., high in vitro activity but low cellular efficacy) be resolved?

  • Troubleshooting Strategies :
  • Solubility Optimization : Use DMSO stocks ≤0.1% to avoid solvent toxicity. Assess solubility in PBS or cell culture media via nephelometry .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
    • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability .

Q. What strategies are effective for optimizing reaction yields in the presence of competing side products?

  • Condition Screening :
  • Temperature Control : Lower temperatures (0–5°C) to suppress side reactions during acetamide coupling .
  • Catalyst Selection : Use Pd(PPh3_3)4_4 for Suzuki couplings to minimize homocoupling byproducts .
    • Purification Techniques :
  • Flash Chromatography : Gradient elution (hexane/EtOAc to DCM/MeOH) for intermediates.
  • Recrystallization : Use ethanol/water mixtures for final product purification .

Q. How can molecular docking studies inform the design of derivatives with improved target affinity?

  • Protocol :

Target Selection : Use PDB structures (e.g., CDK2: 1HCL) with resolved active sites.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel or Maestro.

Docking Software : AutoDock Vina or Schrödinger Glide for binding pose prediction.

Validation : Compare docking scores (ΔG) with experimental IC50_{50} values .

  • Key Interactions : The triazolopyrimidine core may form hydrogen bonds with kinase hinge regions, while the cyclopentyl group occupies hydrophobic pockets .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetic Studies :
  • Rodent Models : Intravenous/oral administration in Sprague-Dawley rats. Collect plasma at intervals (0–24 h) for LC-MS/MS analysis of t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC .
    • Toxicity Screening :
  • Acute Toxicity : Single-dose escalation in mice (OECD 423). Monitor organ histopathology (liver, kidneys) .
  • Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies between computational predictions and experimental binding data?

  • Root Causes :
  • Protein Flexibility : Static docking may miss induced-fit movements. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model conformational changes .
  • Solvent Effects : Include explicit water molecules in docking grids to improve accuracy .
    • Experimental Validation : Perform surface plasmon resonance (SPR) to measure real-time binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) .

Q. What experimental approaches can elucidate the compound’s mechanism of action when target deconvolution is challenging?

  • Chemical Proteomics :
  • Activity-Based Protein Profiling (ABPP) : Use alkyne-tagged analogs for click chemistry-based target identification .
    • CRISPR-Cas9 Screens : Genome-wide knockout libraries to identify genes whose loss confers resistance/sensitivity .
    • Transcriptomics : RNA-seq to map pathway perturbations (e.g., apoptosis, cell cycle) post-treatment .

Stability and Formulation Challenges

Q. How to improve the compound’s stability under physiological conditions?

  • Degradation Pathways :
  • Hydrolysis : Susceptibility of the acetamide bond at acidic pH. Test in simulated gastric fluid (SGF, pH 1.2) .
  • Formulation Strategies :
  • Liposomal Encapsulation : Use DSPC/cholesterol liposomes to enhance plasma stability.
  • Prodrug Design : Mask the acetamide as a tert-butyl carbamate for improved oral bioavailability .

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